1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride
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Overview
Description
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is a chemical compound characterized by the presence of a fluorinated pyridine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of fluorine atoms in its structure often imparts unique chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 5-fluoro-2-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with a suitable amine, such as methanamine, under controlled conditions.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure.
Purification: Techniques like crystallization or chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding nitro or oxo derivatives.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
5-Fluoro-2-(trifluoromethyl)pyridine: Lacks the methanamine group, making it less versatile in certain chemical reactions.
4-Aminopyridine: Does not contain fluorine atoms, resulting in different chemical and biological properties.
Uniqueness: 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is unique due to its combination of a fluorinated pyridine ring and a methanamine group, which imparts distinct chemical reactivity and potential biological activity.
Comparison with Similar Compounds
- 5-Fluoro-2-(trifluoromethyl)pyridine
- 4-Aminopyridine
- 2-(Trifluoromethyl)pyridine
Properties
CAS No. |
2694735-14-1 |
---|---|
Molecular Formula |
C7H7ClF4N2 |
Molecular Weight |
230.6 |
Purity |
95 |
Origin of Product |
United States |
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